

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde synthesis pathway

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Compound of Interest

Compound Name: 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

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An In-Depth Technical Guide to the Synthesis of **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde**

Introduction: Strategic Synthesis of a Key Pyrrole Building Block

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (CAS No: 1133116-27-4) is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the development of complex molecular architectures.^{[1][2]} Its utility is prominent in medicinal chemistry and materials science, where the pyrrole core is a common scaffold and the strategically placed functional groups—a bromine atom, an aldehyde, and a protecting group—allow for sequential and regioselective modifications. This guide provides a detailed, field-proven pathway for the synthesis of this target molecule, emphasizing the rationale behind methodological choices and providing robust, replicable protocols.

The synthetic approach is a three-step sequence designed for efficiency, control, and scalability:

- N-Protection: Introduction of the 4-methoxybenzyl (PMB) group onto the pyrrole nitrogen.

- Formylation: Regioselective installation of a carbaldehyde group at the C2 position via the Vilsmeier-Haack reaction.
- Bromination: Selective electrophilic bromination at the C5 position to yield the final product.

This strategy is predicated on the careful management of pyrrole's inherent reactivity. Unprotected pyrrole is prone to polymerization under acidic or strongly electrophilic conditions. [3][4] The N-protection step is therefore critical, not only to prevent side reactions but also to direct subsequent functionalization. The 4-methoxybenzyl (PMB) group is selected for its stability across a range of reaction conditions and its susceptibility to clean removal via oxidative or acidic methods, offering orthogonality for further synthetic transformations.[5][6][7]

PART 1: The Synthetic Pathway: Rationale and Execution

Step 1: N-Protection of Pyrrole with 4-Methoxybenzyl Chloride

Causality and Expertise: The initial step involves the alkylation of the pyrrole nitrogen. Pyrrole is weakly acidic ($pK_a \approx 17$), and its nitrogen can be deprotonated by a suitable base to form the pyrrolide anion. This anion is a potent nucleophile that readily reacts with an alkyl halide like 4-methoxybenzyl chloride (PMB-Cl). The choice of base and solvent is crucial for efficiency. Sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) is a classic and highly effective combination, ensuring complete deprotonation and providing a suitable medium for the subsequent SN_2 reaction.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-1H-pyrrole

- Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexane (3x) to remove the oil.
- Solvent Addition: Add anhydrous DMF and cool the resulting suspension to 0 °C in an ice bath.

- Deprotonation: Add pyrrole (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.
- Alkylation: Add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methoxybenzyl)-1H-pyrrole as a clear oil.

Step 2: Vilsmeier-Haack Formylation of 1-(4-methoxybenzyl)-1H-pyrrole

Causality and Expertise: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heterocyclic systems.^{[8][9]} The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is generated *in situ* from DMF and a dehydrating agent, typically phosphorus oxychloride (POCl_3).^{[10][11]} This electrophile is mild enough to avoid polymerization but reactive enough to attack the electron-rich C2 position of the N-protected pyrrole ring. The reaction is performed at low temperatures to control the exothermic formation of the Vilsmeier reagent and to ensure regioselectivity. The subsequent hydrolysis of the iminium intermediate under basic conditions liberates the aldehyde.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

- Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 equivalents) and cool to 0 °C.
- Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl_3 , 1.2 equivalents) dropwise with vigorous stirring, ensuring the internal temperature remains below 10 °C. Stir

the resulting solution at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.

- Substrate Addition: Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise to the cold Vilsmeier reagent solution.
- Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor for the consumption of the starting material by TLC.
- Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) or sodium acetate until the pH is ~8-9.
- Work-up and Purification: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic phases, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to afford 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

Step 3: Electrophilic Bromination

Causality and Expertise: The final step is the regioselective bromination of the pyrrole ring. The aldehyde group at C2 is electron-withdrawing, which slightly deactivates the ring. However, the powerful electron-donating effect of the nitrogen atom ensures the ring remains highly activated towards electrophilic substitution, particularly at the C5 position. N-Bromosuccinimide (NBS) is the ideal reagent for this transformation as it provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and other side reactions.^{[12][13]} The reaction is typically run at low temperatures in an inert solvent like Tetrahydrofuran (THF) to further enhance selectivity.

Experimental Protocol: Synthesis of **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde**

- Preparation: Dissolve 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous THF in a round-bottom flask protected from light.
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

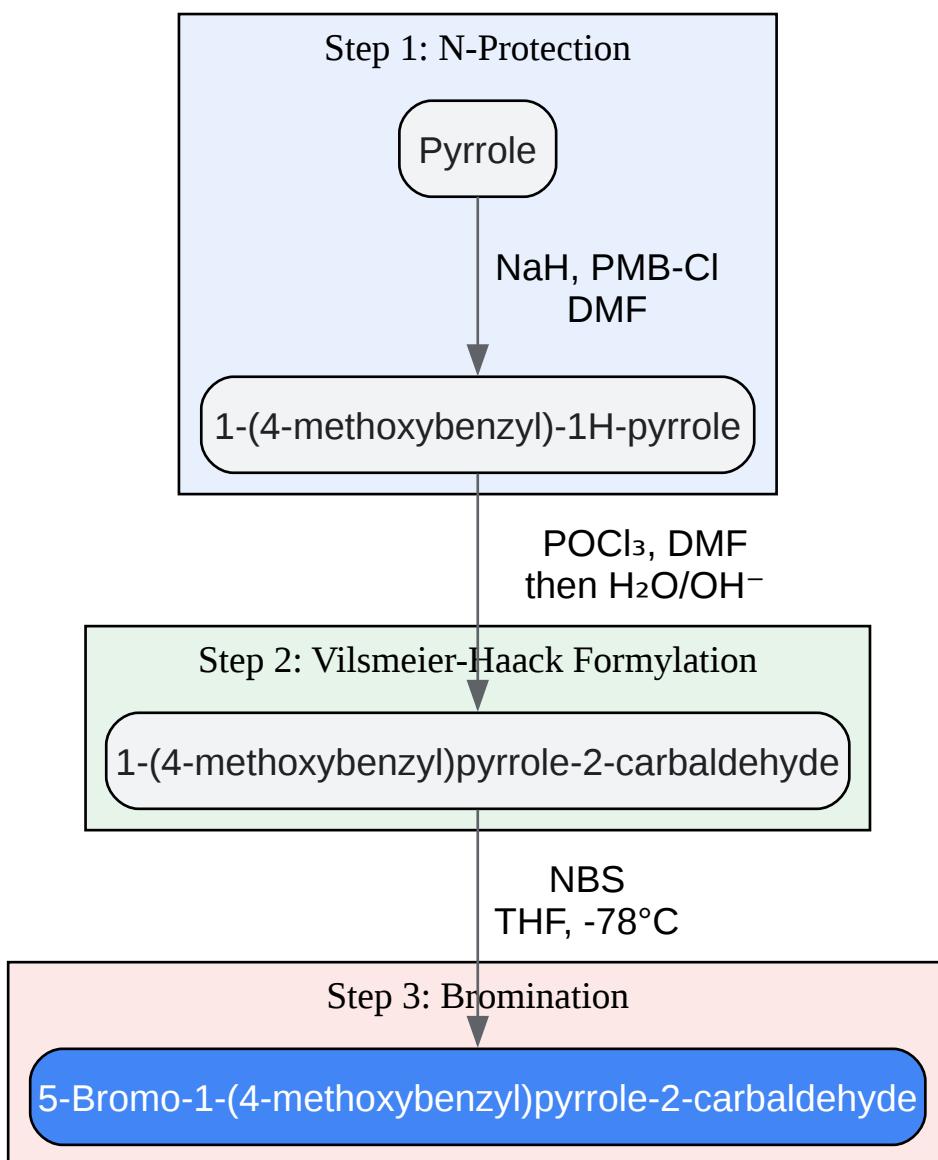
- Bromination: Add N-Bromosuccinimide (NBS, 1.0-1.1 equivalents) portion-wise over 15-20 minutes, maintaining the low temperature.
- Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.
- Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) or by flash column chromatography to yield the final product, **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde**.

PART 2: Data Summary and Visualization

Quantitative Data Summary

Step	Reaction Name	Starting Material	Product	Key Reagents	Molecular Formula (Final)	Molecular Weight (Final)
1	N-Protection	Pyrrole	1-(4-methoxybenzyl)-1H-pyrrole	NaH, PMB-Cl, DMF	C ₁₃ H ₁₂ BrN O ₂	294.14 g/mol [1]
2	Vilsmeier-Haack	1-(4-methoxybenzyl)-1H-pyrrole	1-(4-methoxybenzyl)pyrrole-2-carbaldehyde	POCl ₃ , DMF	C ₁₃ H ₁₂ BrN O ₂	294.14 g/mol [1]
3	Electrophilic Bromination	1-(4-methoxybenzyl)pyrrole-2-carbaldehyde	5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde	NBS, THF	C ₁₃ H ₁₂ BrN O ₂	294.14 g/mol [1]

Visualized Synthetic Workflow



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Caption: Overall synthetic pathway for **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde**.

Mechanism of the Vilsmeier-Haack Reaction



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Caption: Key stages of the Vilsmeier-Haack formylation reaction mechanism.

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